![molecular formula C17H19ClN2 B1467618 1-Benzyl-3-(4-chlorophenyl)piperazine CAS No. 1248907-46-1](/img/structure/B1467618.png)
1-Benzyl-3-(4-chlorophenyl)piperazine
Overview
Description
1-Benzyl-3-(4-chlorophenyl)piperazine is a synthetic compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 . It does not occur naturally .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine, a compound related to 1-Benzyl-3-(4-chlorophenyl)piperazine. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-(4-chlorophenyl)piperazine consists of a piperazine ring substituted with a benzyl group and a 4-chlorophenyl group . The substituted piperazines are dibasic amines with no stereoisomers .Physical And Chemical Properties Analysis
The density of 1-Benzyl-3-(4-chlorophenyl)piperazine is predicted to be 1.156±0.06 g/cm3, and its boiling point is predicted to be 411.3±45.0 °C .Scientific Research Applications
Pharmacology
Piperazines, including 1-Benzyl-3-(4-chlorophenyl)piperazine, are known to have various pharmacological effects. They are often used as intermediates in the synthesis of a range of therapeutic compounds .
Antitumor Activity
Some piperazine derivatives have been found to exhibit antitumor activity. They can be used in the development of potential anticancer drugs .
Antifungal Activity
Piperazine derivatives also show promise in the field of antifungal research. They can be used in the creation of compounds to combat fungal infections .
Antidepressant Activity
Certain piperazine compounds have been associated with antidepressant effects. This makes them valuable in the research and treatment of mood disorders .
Antiviral Activity
Piperazine derivatives have been found to possess antiviral properties. They can be used in the development of antiviral drugs .
Chemical Analysis
Piperazines, including 1-Benzyl-3-(4-chlorophenyl)piperazine, are often used in chemical analysis due to their unique properties. They can be used in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .
Illicit Use
While not a positive application, it’s important to note that some piperazines, including 1-Benzyl-3-(4-chlorophenyl)piperazine, have been associated with illicit use. They are sometimes found in illegal substances due to their stimulant effects .
Chemical Synthesis
Piperazines serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones .
Mechanism of Action
properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17-13-20(11-10-19-17)12-14-4-2-1-3-5-14/h1-9,17,19H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXSFGLOJGTBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-chlorophenyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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